molecular formula C20H21N3O3 B2510396 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941909-00-8

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2510396
CAS No.: 941909-00-8
M. Wt: 351.406
InChI Key: TWBHNBLRNDMUBQ-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic small molecule designed for research purposes, incorporating a urea functional group linked to an indole scaffold. This structural motif is found in several biologically active compounds and is of significant interest in medicinal chemistry. The core structure aligns with molecular hybridization strategies used in drug discovery, where combining pharmacophores like the indolyl heterocycle and a urea function can lead to novel compounds with enhanced biological properties . The primary research applications for this compound are anticipated in the field of oncology, particularly in the investigation of tyrosine kinase signaling pathways. Urea-containing indole derivatives are frequently explored as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . By potentially interfering with VEGFR-2, this compound is a candidate for use in cell-based assays to study proliferation, angiogenesis, and metastasis in various cancer cell lines, such as colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers . Its mechanism of action is hypothesized to involve binding to the ATP-binding site of kinase targets, thereby disrupting downstream signaling cascades crucial for cancer cell survival and growth . Researchers may also find utility for this compound in early-stage drug discovery projects, including structure-activity relationship (SAR) studies, molecular docking simulations, and in vitro screening panels. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)15-6-5-7-16(12-15)21-20(25)22-18-13-23(10-11-26-2)19-9-4-3-8-17(18)19/h3-9,12-13H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBHNBLRNDMUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction, where the indole derivative is treated with an appropriate alkyl halide in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the indole derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the acetyl group can yield the corresponding alcohol.

Scientific Research Applications

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The acetyl and methoxyethyl groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, highlighting differences in substituents and molecular properties:

Compound Name Phenyl Substituent Indole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Target Compound 3-Acetylphenyl 1-(2-Methoxyethyl) C₂₀H₂₀N₃O₃ 350.40 Not provided Reference compound for comparison
1-(4-Ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 4-Ethoxyphenyl 1-(2-Methoxyethyl) C₂₀H₂₃N₃O₃ 353.4 941951-86-6 Ethoxy vs. acetyl group; para-substitution
1-(3-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea 3-Methoxyphenethyl 1-Methyl C₁₉H₂₁N₃O₂ 323.4 941968-77-0 Methoxyethyl chain replaced with methyl; phenethyl linker
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea 2-(Methylthio)phenyl 1-(2-Methoxyethyl) C₁₉H₂₀N₃O₂S 366.45 941908-97-0 Methylthio substituent vs. acetyl; ortho-substitution

Key Observations :

  • Electron-Withdrawing vs.
  • Substituent Position : Para-substituted analogs (e.g., ) may exhibit distinct steric and electronic profiles compared to ortho- or meta-substituted derivatives.
  • Indole N1 Modifications : The 2-methoxyethyl group in the target compound and likely improves solubility relative to the methyl group in .

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (350.40 g/mol) falls within the acceptable range for drug-like molecules, similar to (353.4 g/mol) but larger than (323.4 g/mol).
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ) may be easier to synthesize than those requiring multi-step functionalization (e.g., target compound, ) .

Biological Activity

1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure incorporates an indole ring, a phenyl ring with an acetyl group, and a methoxyethyl group. This unique configuration contributes to its potential biological activities, which are explored in various research contexts.

Chemical Structure

PropertyDetails
IUPAC Name 1-(3-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
CAS Number 941909-00-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The acetyl and methoxyethyl groups may influence the compound's binding affinity and specificity, enhancing its biological effects.

Key Biological Activities

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, including glycogen phosphorylase, which is relevant in metabolic processes such as glycogenolysis. Inhibitors of this enzyme can have implications for treating conditions like type 2 diabetes .
  • Antitumor Activity :
    • Similar compounds have been studied for their antitumor properties. The mechanism often involves DNA interaction, leading to cross-linking and subsequent apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Compounds with similar structures have been reported to inhibit acetylcholinesterase and monoamine oxidases, suggesting potential neuroprotective effects that could be explored further .

Case Studies

  • Glycogen Phosphorylase Inhibition :
    • A focused screening approach identified acyl ureas as a new class of inhibitors for human liver glycogen phosphorylase (hlGPa). The compound exhibited an IC50 value of 2 µM, indicating effective inhibition .
  • Antitumor Activity Assessment :
    • Studies on related compounds demonstrated that structural modifications could enhance antitumor efficacy through increased DNA interstrand cross-linking capabilities .

Comparative Analysis of Biological Activity

Activity TypeCompound ExampleIC50 ValueNotes
Glycogen Phosphorylase InhibitionThis compound2 µMEffective against hlGPa
Antitumor ActivityHydroxylated chloroethylnitrosoureasVariesLow toxicity but high mutagenicity

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